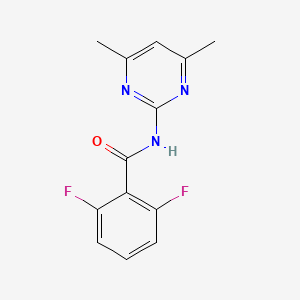

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O/c1-7-6-8(2)17-13(16-7)18-12(19)11-9(14)4-3-5-10(11)15/h3-6H,1-2H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPQBDPILHXFSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC=C2F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave irradiation has also been employed to enhance reaction rates and yields in the synthesis of pyrimidine derivatives .

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption process is influenced by the compound’s molecular structure, including the presence of nitrogen and fluorine atoms, which enhance its binding affinity to the metal surface .

Comparison with Similar Compounds

Benzoylurea Derivatives

Benzoylureas are a class of insecticides characterized by a 2,6-difluorobenzamide core linked to a substituted urea group. Key analogs include:

Key Differences :

- Substituent Effects : Diflubenzuron’s 4-chlorophenyl group enhances hydrophobicity, favoring cuticular penetration in insects. In contrast, the pyrimidine ring in the target compound may improve metabolic stability or binding to enzymatic targets like chitin synthase .

* Calculated based on molecular formula C₁₃H₁₂F₂N₄O.

Pyrimidine-Substituted Benzamides

Several pyrimidine-based benzamides with varying substituents have been synthesized ():

| Compound ID (Evidence) | Substituents on Pyrimidine/Other Groups | Molecular Formula | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| 4c (Ev 2) | 6-(Difluoromethyl), 2-methyl | C₂₀H₁₄F₄N₄O₂S | 450.41 g/mol | White solid; characterized by NMR/HRMS |

| 4d (Ev 2) | 6-Ethyl, 5-fluoro | C₂₀H₁₅F₃N₄O₂S | 432.42 g/mol | Yellow solid; m.p. 162–164°C |

| 4m (Ev 3) | 2-Methyl, 6-(trifluoromethyl) | C₂₁H₁₄F₅N₄O₂S | 496.42 g/mol | Structural complexity increases lipophilicity |

| Target Compound | 4,6-Dimethyl | C₁₃H₁₂F₂N₄O | 294.26 g/mol | Simpler structure; likely lower logP than 4m |

Structural Insights :

Heterocyclic Replacements

Replacing pyrimidine with other heterocycles alters physicochemical and binding properties:

| Compound (Evidence) | Core Heterocycle | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 5 (Ev 5) | Thiazole | C₁₇H₁₀Cl₂F₂N₂OS | 411.25 g/mol | Thiazole ring may enhance π-π stacking |

| 3 (Ev 9) | Adamantane-thiazole hybrid | C₃₀H₂₈F₂N₄O₂S | 570.63 g/mol | Bulky adamantane group increases rigidity |

Comparison :

- Thiazole vs. Pyrimidine’s nitrogen-rich structure favors interactions with nucleic acids or enzymes .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁F₂N₃O. The compound consists of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety with fluorine atoms at positions 2 and 6. This specific substitution pattern is believed to enhance its biological properties compared to other pyrimidine derivatives.

Synthesis

The synthesis of this compound typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product can be purified through recrystallization or column chromatography.

Biological Activity

This compound exhibits a range of biological activities:

1. Antibacterial Activity

- The compound has shown significant antibacterial properties against various strains of bacteria. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways typical of sulfonamide derivatives.

2. Antifungal Activity

- Similar to its antibacterial effects, this compound has been reported to possess antifungal activity, making it a candidate for further development in treating fungal infections.

3. Anticancer Properties

- Preliminary studies indicate that this compound may have anticancer effects. It has been tested against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results suggest moderate cytotoxicity, potentially through mechanisms such as apoptosis induction or inhibition of tubulin polymerization .

Table 1: Summary of Biological Activities

Research Insights

A study highlighted the compound's ability to inhibit key enzymes involved in bacterial metabolism, suggesting that its mechanism may involve competitive inhibition at the active sites of these enzymes. Additionally, molecular docking studies have shown favorable interactions between the compound and target proteins involved in cancer pathways, further supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.